molecular formula C11H8ClNO B8392417 2-(2-Chloro-pyrdin-4-yl)-phenol

2-(2-Chloro-pyrdin-4-yl)-phenol

Cat. No. B8392417
M. Wt: 205.64 g/mol
InChI Key: YNNNBEORBAOYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-pyrdin-4-yl)-phenol is a useful research compound. Its molecular formula is C11H8ClNO and its molecular weight is 205.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chloro-pyrdin-4-yl)-phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-pyrdin-4-yl)-phenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Chloro-pyrdin-4-yl)-phenol

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

2-(2-chloropyridin-4-yl)phenol

InChI

InChI=1S/C11H8ClNO/c12-11-7-8(5-6-13-11)9-3-1-2-4-10(9)14/h1-7,14H

InChI Key

YNNNBEORBAOYPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=C2)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromo-2-chloropyridine (310 mg, 1.6 mmol), 531 mg (2.4 mmol) of 2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenol, 10.8 mg (0.016 mmol) of Pd(OAc)2, 710 mg (3.3 mmol) of K3PO4 and Xantphos[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene] (18.6 mg, 0.032 mmol) in toluene: water (5:0.5 mL) were sealed in a microwave vessel and heated by microwave irradiation at 100° C. for 2 minutes. The reaction mixture was cooled and diluted with 10 mL of CH2Cl2, washed with water (5 mL), dried over Na2SO4, and evaporated under reduced pressure. The residue was dissolved in DMSO and purified by reverse phase HPLC (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA) to give 5a. LC/MS: m/z 206.1 (m+H)+, r.t (retention time)=2.86 min (10%-99% CH3CN (0.035% TFA)H2O (0.05% TFA) to give 5.
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
531 mg
Type
reactant
Reaction Step One
Name
Quantity
710 mg
Type
reactant
Reaction Step One
[Compound]
Name
Xantphos[9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene]
Quantity
18.6 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.8 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name

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